molecular formula C18H12F3N3O4S B2423979 N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 1251557-71-7

N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2423979
CAS No.: 1251557-71-7
M. Wt: 423.37
InChI Key: PGDXKJQSLBABTN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that features a pyridazine ring, multiple fluorine atoms, and a sulfonyl group

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O4S/c19-11-2-1-3-13(8-11)29(27,28)17-6-7-18(26)24(23-17)10-16(25)22-15-5-4-12(20)9-14(15)21/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDXKJQSLBABTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps, including the formation of the pyridazine ring and the introduction of fluorine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can help in achieving this goal.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.

    Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound’s properties might be useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide include other pyridazine derivatives and fluorinated organic molecules. These compounds share structural features such as the pyridazine ring and the presence of fluorine atoms.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. The presence of multiple fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific fields.

Biological Activity

N-(2,4-difluorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H21F3N2O3SC_{20}H_{21}F_3N_2O_3S, and it features a complex structure that includes a difluorophenyl group and a pyridazinone moiety. The presence of fluorine atoms is significant as they can influence the compound's biological activity by enhancing lipophilicity and modifying enzyme interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, fluorinated derivatives have been shown to inhibit glycolysis in aggressive cancers like glioblastoma multiforme (GBM), suggesting that the incorporation of fluorine may enhance the compound's efficacy against cancer cells .

Case Study:
In a study evaluating various halogenated glucose analogs, compounds with fluorine modifications demonstrated potent cytotoxic effects with low IC50 values, particularly under hypoxic conditions. This suggests that this compound could similarly target metabolic pathways in cancer cells .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. The addition of fluorine groups has been associated with increased selectivity and potency in inhibiting specific enzymes. For example, another study found that fluorinated phenylacetamides were potent inhibitors of α-L-fucosidases, demonstrating the impact of structural modifications on biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Fluorine Substitution: The presence of fluorine atoms on the phenyl ring significantly enhances the compound's inhibitory potency against various enzymes.
  • Pyridazinone Core: The 1,6-dihydropyridazinone structure contributes to the compound's ability to interact effectively with biological targets.

Research Findings Summary Table

Study Focus Findings IC50 Values
Study 1Anticancer ActivityFluorinated derivatives inhibit glycolysis in GBMLow IC50 values observed
Study 2Enzyme InhibitionN-(2-fluorophenyl) derivatives inhibit α-L-fucosidasesIC50 = 0.012 μM (human lysosomal)
Study 3SAR AnalysisEnhanced potency with fluorine substitutionsPotency varies based on substitution pattern

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